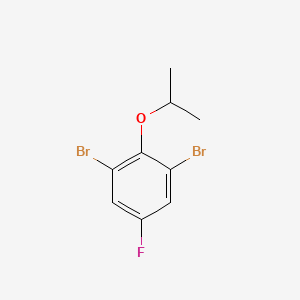

1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2FO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWJTUGTPSDUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. This halogenated aromatic ether is a valuable building block in medicinal chemistry and materials science. The synthesis commences with the selective dibromination of 4-fluorophenol to yield the key intermediate, 2,6-Dibromo-4-fluorophenol. The subsequent step involves the O-alkylation of this intermediate via a Williamson ether synthesis to afford the final product. This document offers detailed experimental protocols, mechanistic insights, safety considerations, and data presentation to support researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

This compound is a polysubstituted aromatic compound of significant interest in the development of novel pharmaceuticals and functional materials. The strategic placement of two bromine atoms, a fluorine atom, and an isopropoxy group on the benzene ring provides multiple reactive sites for further chemical modification, such as cross-coupling reactions, and influences the molecule's overall physicochemical properties.

The synthetic strategy detailed herein is predicated on a logical and field-proven two-step sequence. This approach is advantageous due to the commercial availability of the starting material, 4-fluorophenol, and the high-yielding nature of the individual transformations.

The overall synthetic transformation is as follows:

Caption: Simplified reaction pathway for the bromination of 4-fluorophenol. [1]

Detailed Experimental Protocol

Safety Precaution: Bromine is a highly corrosive, toxic, and volatile substance. This procedure must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. [1] Materials:

-

4-Fluorophenol

-

Elemental Bromine (Br₂)

-

Dichloroethane or another suitable inert solvent

-

10% w/v aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluorophenol (1.0 equivalent) in dichloroethane.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

In the dropping funnel, prepare a solution of bromine (2.1 equivalents) in dichloroethane.

-

Add the bromine solution dropwise to the stirred 4-fluorophenol solution, maintaining the internal temperature below 10 °C. The addition should take approximately 1-2 hours.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding 10% aqueous sodium sulfite solution until the red-brown color of excess bromine disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2,6-Dibromo-4-fluorophenol.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

The final step is the conversion of the phenolic intermediate to the target isopropoxybenzene derivative. The Williamson ether synthesis is the most reliable and widely used method for this transformation.

Mechanistic Rationale

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. [2]A base is used to deprotonate the weakly acidic hydroxyl group of 2,6-Dibromo-4-fluorophenol, forming a potent phenoxide nucleophile. This phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide leaving group and forming the desired ether linkage. [2][3]

Caption: Experimental workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

-

2,6-Dibromo-4-fluorophenol

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

2-Bromopropane or 2-Iodopropane

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Ethyl acetate or other suitable extraction solvent

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2,6-Dibromo-4-fluorophenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and acetonitrile.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 2-bromopropane (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by TLC. The reaction typically takes 4-12 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Rinse the filter cake with a small amount of acetonitrile or ethyl acetate. [4]7. Combine the filtrate and rinsings and concentrate under reduced pressure to obtain the crude product. [4]8. Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine. [4]10. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude this compound can be purified by column chromatography on silica gel.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the electrophilic dibromination of 4-fluorophenol followed by a Williamson ether synthesis. The protocols provided in this guide are based on well-established chemical principles and are designed to be reproducible and scalable. Careful attention to reaction conditions and safety protocols is paramount for achieving high yields and purity of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2.

- Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Guidechem. (n.d.). What is 3-Bromo-4-fluorophenol and how is it synthesized?.

- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- ResearchGate. (2025).

- ChemicalBook. (2025). 2,6-Dibromo-4-fluorophenol | 344-20-7.

- Santa Cruz Biotechnology. (n.d.). 2,6-Dibromo-4-fluorophenol | CAS 344-20-7.

- Sigma-Aldrich. (n.d.). 2,6-Dibromo-4-fluorophenol | 344-20-7.

Sources

An In-Depth Technical Guide to 1,3-Dibromo-5-fluoro-2-isopropoxybenzene: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene, a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two reactive bromine atoms, a modulating fluorine atom, and a sterically influential isopropoxy group, offers a sophisticated platform for the synthesis of complex molecular architectures. This document details the compound's predicted physicochemical and spectroscopic properties, proposes a robust synthetic pathway with a detailed experimental protocol, explores its reactivity profile, and discusses its potential applications, particularly in the realm of drug discovery.

Introduction: A Strategically Designed Synthetic Intermediate

This compound (CAS No. 1224604-19-6) is a halogenated aromatic compound designed for advanced chemical synthesis. The strategic placement of its substituents makes it an exceptionally valuable intermediate. The two bromine atoms serve as versatile handles for a wide range of cross-coupling reactions, allowing for the sequential or simultaneous introduction of diverse functional groups.[1][2] The fluorine atom and the isopropoxy group play crucial roles in modulating the electronic properties of the benzene ring and influencing the molecule's overall physicochemical profile, including lipophilicity and metabolic stability—key considerations in the design of novel therapeutics and functional materials.[2][3] This guide serves to elucidate the chemical characteristics of this compound, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues, such as 1,3-dibromo-5-fluorobenzene and 2,6-dibromo-4-fluoroanisole.[4][5]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value (Predicted/Known) | Source/Basis |

| CAS Number | 1224604-19-6 | BLDpharm[6] |

| Molecular Formula | C₉H₉Br₂FO | - |

| Molecular Weight | 311.97 g/mol | - |

| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy to similar compounds[7] |

| Boiling Point | >220 °C at 760 mmHg (Estimated) | Increased MW from 1,3-dibromo-5-fluorobenzene (204-206 °C)[4] |

| Density | ~1.85 g/mL at 25 °C (Estimated) | Decreased from 1,3-dibromo-5-fluorobenzene (2.018 g/mL) due to isopropoxy group[7] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | Standard for nonpolar organic compounds |

Spectroscopic Analysis (Predicted)

A thorough understanding of the expected spectroscopic signals is critical for reaction monitoring and structural confirmation.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.0-7.2 ppm (2H, m): Two aromatic protons. Their exact shifts and multiplicity will be complex due to coupling with each other (³JHH) and with the fluorine atom (³JHF and ⁴JHF).

-

δ 4.4-4.6 ppm (1H, septet, J ≈ 6.1 Hz): The methine proton (-CH) of the isopropoxy group, split into a septet by the six adjacent methyl protons.

-

δ 1.3-1.4 ppm (6H, d, J ≈ 6.1 Hz): The six equivalent protons of the two methyl groups (-CH₃) in the isopropoxy group, split into a doublet by the single methine proton.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Six distinct signals are expected for the aromatic carbons due to the molecule's asymmetry.

-

δ 158-162 (d, ¹JCF ≈ 250 Hz): Carbon directly bonded to fluorine (C-5).

-

δ 145-150 (d, ³JCF ≈ 3-5 Hz): Carbon bearing the isopropoxy group (C-2).

-

δ 110-125 (m): Aromatic carbons (C-4, C-6).

-

δ 105-115 (m): Brominated carbons (C-1, C-3).

-

δ 75-78 (s): Methine carbon (-CH) of the isopropoxy group.

-

δ 21-23 (s): Methyl carbons (-CH₃) of the isopropoxy group.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a dibrominated compound. Expect major peaks at m/z values corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br). The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be in an approximate 1:2:1 ratio, providing definitive evidence of two bromine atoms.

-

Synthesis and Reactivity

Proposed Synthetic Strategy

A logical and efficient synthesis of this compound can be envisioned starting from commercially available 4-fluoroaniline. The causality behind this choice rests on the directing effects of the amine and subsequent hydroxyl group, which guide the electrophilic bromination to the desired positions.

The proposed workflow involves three key transformations:

-

Electrophilic Dibromination: The strong ortho, para-directing effect of the amine group in 4-fluoroaniline is exploited to install two bromine atoms at the positions ortho to the amine.

-

Diazotization-Hydrolysis: The resulting 2,6-dibromo-4-fluoroaniline is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol. This is a standard and reliable method for replacing an aromatic amine with a hydroxyl group.[8]

-

Williamson Ether Synthesis: The final isopropoxy group is installed via the reaction of the phenol with an isopropyl halide (e.g., 2-bromopropane) under basic conditions.

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol

Step 3: Williamson Ether Synthesis of this compound from 2,6-Dibromo-4-fluorophenol

This protocol is self-validating as progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by the spectroscopic methods outlined in Section 2.2.

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dibromo-4-fluorophenol (10.0 g, 35.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (K₂CO₃, 9.67 g, 70.0 mmol, 2.0 equiv.), and acetone (150 mL).

-

Addition of Alkylating Agent: Add 2-bromopropane (4.9 mL, 52.5 mmol, 1.5 equiv.) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction for the disappearance of the starting phenol by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with additional acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Reactivity Profile

The primary utility of this molecule stems from the high reactivity of its C-Br bonds in metal-catalyzed cross-coupling reactions. This allows it to serve as a scaffold onto which various substituents can be precisely installed.

-

Cross-Coupling Reactions: The two bromine atoms are susceptible to a wide array of transformations, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

The differential steric hindrance around the two bromine atoms (C1-Br being adjacent to the bulky isopropoxy group) may allow for selective mono-functionalization under carefully controlled conditions, further enhancing its synthetic utility.

Caption: Schematic of a Suzuki cross-coupling reaction.

Applications in Research and Development

The structural features of this compound make it a prime candidate for use in demanding synthetic applications.

Role in Medicinal Chemistry

In drug discovery, the ability to rapidly generate analogues of a lead compound is paramount. This building block provides a robust scaffold for such exploration. Researchers can utilize the two bromine sites to perform divergent synthesis, creating a library of compounds from a common intermediate. The fluorine and isopropoxy groups contribute to a favorable property profile, potentially enhancing cell permeability and metabolic stability.[2] Halogenated aromatic structures are integral to a wide range of pharmaceuticals, including anti-cancer agents and enzyme inhibitors.[9][10]

Caption: Logical flow from building block to high-value products.

Utility in Materials Science

Beyond pharmaceuticals, this compound is a potential precursor for functional organic materials. The synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) often relies on the cross-coupling of halogenated aromatic units.[1] The isopropoxy group can enhance solubility and processing characteristics, while the fluorine atom can be used to tune the electronic energy levels of the final material.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care.

-

Hazard Identification: Based on data for similar compounds like 1,3-dibromo-5-fluorobenzene, it is expected to be a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[11][12]

-

Recommended PPE: Always handle this chemical in a well-ventilated fume hood while wearing chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Toxicology: Long-term exposure to halogenated benzenes can pose risks, including potential hepatotoxicity and nephrotoxicity, due to metabolic activation pathways.[13] All handling should be performed by trained personnel.

Conclusion

This compound represents a sophisticated and highly versatile chemical building block. The combination of two reactive bromine sites with the modulating effects of the fluorine and isopropoxy groups provides a powerful tool for chemists in both pharmaceutical and materials science R&D. Its well-defined reactivity in cross-coupling reactions allows for the controlled and predictable construction of complex molecules, making it an invaluable intermediate for accelerating innovation.

References

-

1,3-Dibromo-5-fluorobenzene | C6H3Br2F | CID 137003 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene . Autech Industry Co.,Ltd. Available at: [Link]

-

The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

1,3-Dibromo-5-fluoro-2-methoxybenzene | C7H5Br2FO | CID 2773965 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Biotransformation and toxicity of halogenated benzenes - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

2,6-Dibromo-4-fluoroanisole - Tetrahedron . Tetrahedron. Available at: [Link]

-

Halogenation of Benzene . Not specified. Available at: [Link]

-

Halogenation of Benzene - Chemistry Steps . Chemistry Steps. Available at: [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons . James Madison University. Available at: [Link]

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents. Google Patents.

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University . Vanderbilt University. Available at: [Link]

-

Halogenation of Benzene and Methylbenzene - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Benzene - Wikipedia . Wikipedia. Available at: [Link]

-

Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 4. 1,3-Dibromo-5-fluorobenzene | 1435-51-4 [m.chemicalbook.com]

- 5. 1,3-Dibromo-5-fluoro-2-methoxybenzene | C7H5Br2FO | CID 2773965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1224604-19-6|this compound|BLD Pharm [bldpharm.com]

- 7. 1,3-Dibrom-5-fluorbenzol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3-Dibromo-5-fluorobenzene | C6H3Br2F | CID 137003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthetic Landscape of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Benzene Scaffolds

In the intricate world of medicinal chemistry and materials science, the benzene ring serves as a fundamental scaffold. Its synthetic versatility allows for the precise installation of various functional groups, each contributing unique electronic and steric properties to the final molecule. Among these, polysubstituted halogenated benzenes are of paramount importance. The strategic placement of different halogens and other functionalities creates a chemical chameleon, adaptable to a wide array of synthetic transformations and capable of imparting desirable characteristics such as enhanced metabolic stability and target-binding affinity. This guide focuses on a specific, highly functionalized building block: 1,3-Dibromo-5-fluoro-2-isopropoxybenzene , identified by the CAS number 1224604-19-6 [1]. The presence of two bromine atoms, a fluorine atom, and an isopropoxy group on a single benzene ring makes this compound a valuable asset for the synthesis of complex molecular architectures.

Physicochemical Properties and Structural Features

While extensive experimental data for this compound is not widely published, we can infer its key properties based on its structure and data from analogous compounds.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₉H₉Br₂FO | Based on the chemical name and structure. |

| Molecular Weight | ~315.97 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a liquid or low-melting solid | Similar compounds like 1,3-Dibromo-5-fluorobenzene are liquids at room temperature[2][3]. |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate). Insoluble in water. | Typical for halogenated aromatic compounds. |

| Reactivity | The two bromine atoms are susceptible to various cross-coupling reactions. The isopropoxy group is a bulky electron-donating group, and the fluorine atom is a small electron-withdrawing group, influencing the regioselectivity of further reactions. | The utility of dibromo-functionalized benzenes in cross-coupling reactions is well-established[4][5]. |

The unique substitution pattern of this molecule is key to its utility. The two bromine atoms provide orthogonal handles for sequential, site-selective cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations[5]. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a common strategy in drug design[4]. The isopropoxy group, being bulkier than a methoxy group, can provide steric hindrance that directs reactions to specific positions and can also improve lipophilicity.

Proposed Synthetic Pathways

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of similar compounds. A common strategy would involve the functionalization of a more readily available starting material.

One potential pathway could start from a commercially available aniline derivative, proceeding through a Sandmeyer-type reaction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 4-Fluoro-3,5-dibromoaniline

-

To a stirred solution of 4-fluoro-3,5-dibromoaniline in a mixture of sulfuric acid and water at 0-5 °C, a solution of sodium nitrite in water is added dropwise.

-

The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the diazonium salt. The progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Hydrolysis to 2,6-Dibromo-4-fluorophenol

-

The cold diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid.

-

The resulting mixture is heated to reflux for 1-2 hours to ensure complete hydrolysis.

-

After cooling, the product is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Williamson Ether Synthesis

-

The crude 2,6-dibromo-4-fluorophenol is dissolved in a polar aprotic solvent like acetone or DMF.

-

A base, such as potassium carbonate, is added, followed by the dropwise addition of isopropyl bromide.

-

The reaction mixture is heated to reflux and stirred overnight.

-

The inorganic salts are filtered off, and the solvent is removed in vacuo. The residue is then purified by column chromatography to yield this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a versatile building block.

Pharmaceutical Development

Halogenated aromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals[6]. The dibromo functionality of this molecule allows for its use in various cross-coupling reactions to build complex molecular scaffolds[4][5][7]. For instance, one bromine atom could be selectively reacted in a Suzuki coupling, followed by a Sonogashira coupling at the second bromine position, enabling the rapid diversification of a lead compound. The fluorine and isopropoxy groups can enhance the pharmacokinetic properties of a drug candidate, for example by increasing lipophilicity and metabolic stability[4].

Caption: Logical workflow for the use of the title compound in drug discovery.

Materials Science

In materials science, halogenated aromatic compounds are used in the synthesis of advanced materials such as polymers and coatings[6]. The incorporation of this building block could enhance thermal stability and chemical resistance of the resulting materials[7]. The presence of fluorine, in particular, can impart desirable properties such as hydrophobicity and altered electronic characteristics.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[8].

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling[9].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[8].

-

Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Conclusion

This compound is a strategically designed building block with significant potential in synthetic chemistry. Its unique combination of reactive sites and modulating functional groups makes it an attractive starting material for the synthesis of novel pharmaceuticals and advanced materials. While detailed experimental data on this specific compound is limited, its utility can be confidently inferred from the vast body of literature on related halogenated aromatic compounds. As research in these fields continues to advance, the demand for such highly functionalized and versatile intermediates is expected to grow.

References

- Safety D

- The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 1,3-Dibromo-5-fluoro-2-iodobenzene. Chem-Impex.

- 1,3-Dibromo-5-fluorobenzene 97 1435-51-4. Sigma-Aldrich.

- 1,3-Dibromo-5-fluorobenzene | 1435-51-4. ChemicalBook.

- SAFETY DATA SHEET. Thermo Fisher Scientific. (2009-06-09).

- SAFETY DATA SHEET. Fisher Scientific. (2024-03-30).

- SAFETY DATA SHEET. Fisher Scientific. (2025-12-21).

- 1,3-Dibromo-5-fluoro-2-methoxybenzene. PubChem.

- 1,3-Dibromo-5-fluoro-2-iodobenzene. BLDpharm.

- 1,3-Dibromo-5-fluorobenzene | CAS 1435-51-4. Santa Cruz Biotechnology.

- 1,3-Dibromo-5-Fluoro-2-Methylbenzene. CymitQuimica.

- Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene.

- The Chemical Significance of 1,3-Dibromo-5-fluorobenzene in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. BLDpharm.

Sources

- 1. 1224604-19-6|this compound|BLD Pharm [bldpharm.com]

- 2. 1,3-Dibromo-5-fluorobenzene 97 1435-51-4 [sigmaaldrich.com]

- 3. 1,3-Dibromo-5-fluorobenzene | 1435-51-4 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. As a valuable building block in pharmaceutical and materials science research, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. While direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to predict and interpret its spectral characteristics. The methodologies and interpretations presented herein are grounded in extensive experience with halogenated aromatic compounds and ethers.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique combination of functional groups that will manifest in distinct spectroscopic signatures. The aromatic ring is heavily substituted with two bromine atoms, a fluorine atom, and an isopropoxy group, leading to a complex yet predictable pattern of signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain insight into the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to show two distinct sets of signals: those from the aromatic protons and those from the isopropoxy group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constants (Hz) |

| ~ 7.2 - 7.5 | Doublet of doublets | 1H | Ar-H | J(H,F) ≈ 6-8 Hz, J(H,H) ≈ 2-3 Hz |

| ~ 7.0 - 7.3 | Doublet of doublets | 1H | Ar-H | J(H,F) ≈ 8-10 Hz, J(H,H) ≈ 2-3 Hz |

| ~ 4.6 - 4.8 | Septet | 1H | O-CH(CH₃)₂ | J(H,H) ≈ 6 Hz |

| ~ 1.4 - 1.5 | Doublet | 6H | O-CH(CH₃)₂ | J(H,H) ≈ 6 Hz |

Causality Behind Predictions:

-

The two aromatic protons are in different chemical environments due to the substitution pattern and will appear as distinct signals.

-

The fluorine atom will cause splitting of the adjacent aromatic proton signals (H-F coupling).

-

The isopropoxy methine proton (-CH) will be split into a septet by the six equivalent methyl protons.

-

The six methyl protons (-CH₃) will be split into a doublet by the single methine proton. Protons on the carbon adjacent to the ether oxygen are expected to have a chemical shift around 3.3-3.7 ppm[1].

DOT Diagram for ¹H NMR Assignments:

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum would be acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment is standard, which simplifies the spectrum by removing C-H coupling. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 160 - 165 (d, ¹J(C,F)) | C-F |

| ~ 150 - 155 | C-O |

| ~ 125 - 130 (d, J(C,F)) | Ar-C |

| ~ 120 - 125 (d, J(C,F)) | Ar-CH |

| ~ 115 - 120 (d, J(C,F)) | Ar-CH |

| ~ 110 - 115 | C-Br |

| ~ 105 - 110 | C-Br |

| ~ 70 - 75 | O-CH(CH₃)₂ |

| ~ 20 - 25 | O-CH(CH₃)₂ |

Causality Behind Predictions:

-

The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet due to one-bond C-F coupling.

-

The carbon attached to the oxygen of the isopropoxy group will also be downfield.

-

The other aromatic carbons will show smaller couplings to the fluorine atom.

-

The carbons bonded to bromine will be shifted upfield relative to unsubstituted benzene carbons.

-

The aliphatic carbons of the isopropoxy group will appear in the upfield region of the spectrum. The presence of these signals can be confirmed with a DEPT experiment[2].

DOT Diagram for ¹³C NMR Assignments:

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and elemental composition.

Experimental Protocol:

A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument.

Predicted Mass Spectrum Data:

| m/z (Predicted) | Relative Abundance | Assignment |

| 311.91 | High | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |

| 313.91 | Very High | [M]⁺ (with ⁷⁹Br, ⁸¹Br) |

| 315.91 | High | [M]⁺ (with ⁸¹Br, ⁸¹Br) |

| 270.95 | Moderate | [M - C₃H₇]⁺ |

| 228.96 | Moderate | [M - Br]⁺ |

Causality Behind Predictions:

-

The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This will result in a triplet of peaks with an approximate intensity ratio of 1:2:1.

-

The exact mass of the molecular ion can be calculated using the most abundant isotopes: C₉H₉⁷⁹Br₂FO = (9 * 12.00000) + (9 * 1.00783) + (2 * 78.91834) + (1 * 18.99840) + (1 * 15.99491) = 311.91348 Da. High-resolution mass spectrometry can confirm this elemental composition.

-

Common fragmentation pathways for ethers include the loss of the alkyl group. For halogenated aromatic compounds, loss of a halogen atom is also a common fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample would be placed on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |

| 2980 - 2940 | Medium-Strong | C-H stretch (aliphatic) |

| 1600 - 1550 | Medium | C=C stretch (aromatic) |

| 1480 - 1440 | Medium | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O-C stretch (asymmetric) |

| 1100 - 1000 | Strong | C-F stretch |

| 800 - 600 | Strong | C-Br stretch |

Causality Behind Predictions:

-

The C-H stretching vibrations for the aromatic and aliphatic protons will appear in their characteristic regions.

-

The carbon-carbon double bond stretches of the aromatic ring will be present in the 1600-1440 cm⁻¹ region.

-

A strong absorption band is expected for the asymmetric C-O-C stretch of the ether linkage, typically in the 1250-1200 cm⁻¹ range for alkyl aryl ethers[1].

-

The C-F and C-Br stretching vibrations will appear at lower wavenumbers, with the C-F stretch being more intense and at a higher frequency than the C-Br stretch[3]. The exact positions of C-X stretching vibrations follow the trend C-F > C-Cl > C-Br > C-I due to the effect of atomic mass on the vibrational frequency[3].

Conclusion

This in-depth guide provides a comprehensive prediction and interpretation of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data are based on fundamental principles and data from analogous structures. This information serves as a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound in their work. The self-validating nature of these combined spectroscopic techniques, where the data from one method corroborates the others, provides a high degree of confidence in the assigned structure.

References

-

PubChem. 1,3-Dibromo-5-fluorobenzene. [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

National Institutes of Health. The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]

-

National Institute of Standards and Technology. Benzene, fluoro-. [Link]

-

Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

-

PubChem. 1,3-Dibromo-5-fluoro-2-methoxybenzene. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

Sources

mass spectrometry of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

An In-Depth Technical Guide to the Mass Spectrometry of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Its complex structure, featuring two bromine atoms, a fluorine atom, and an isopropoxy group, necessitates robust analytical techniques for its unequivocal identification and characterization. Mass spectrometry (MS) stands as a cornerstone analytical method, providing not only the molecular weight but also a detailed fingerprint of the molecule's structure through its fragmentation patterns.[2] This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, detailing the expected isotopic patterns, predicting fragmentation pathways, and providing a practical experimental protocol for its analysis.

The Molecular Ion and Its Distinctive Isotopic Signature

The molecular formula of this compound is C9H8Br2FO. The presence of two bromine atoms imparts a highly characteristic isotopic pattern to the molecular ion region of the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][4][5] Consequently, a molecule containing two bromine atoms will exhibit a trio of peaks for the molecular ion:

-

M: The peak corresponding to the molecule containing two 79Br isotopes.

-

M+2: The peak for the molecule with one 79Br and one 81Br isotope.

-

M+4: The peak representing the molecule with two 81Br isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.[6] This distinctive pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in an unknown compound.

The monoisotopic mass of the molecular ion (containing 79Br) is calculated to be approximately 309.90 g/mol . Therefore, the molecular ion region in the mass spectrum of this compound will be centered around m/z 310, 312, and 314.

Experimental Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile and thermally stable compounds like this compound.[7][8][9] The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. Electron Ionization (EI) is a common and robust ionization technique for GC-MS that induces reproducible fragmentation patterns, which are invaluable for structural elucidation.[2]

Experimental Protocol

-

Sample Preparation: Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

-

Gas Chromatography Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

-

Causality Behind Experimental Choices

-

The choice of a non-polar column like HP-5MS is based on the general principle of "like dissolves like," where the aromatic and moderately polar nature of the analyte will have good interaction with the stationary phase, leading to efficient separation.

-

A splitless injection is used for sensitive analysis of low-concentration samples.

-

The temperature program is designed to ensure good chromatographic peak shape and separation from any potential impurities.

-

EI at 70 eV is a standard condition that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[2]

Experimental Workflow Diagram

Caption: GC-MS experimental workflow for the analysis of this compound.

Predicted Fragmentation Pathways

Under electron ionization, the molecular ion of this compound will be formed, which then undergoes a series of fragmentation reactions to produce a characteristic mass spectrum. The fragmentation will be dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

The primary fragmentation pathways are expected to involve the isopropoxy group and the halogen substituents. The aromatic ring itself is relatively stable and will likely remain intact in many of the major fragment ions.[10]

Key Fragmentation Reactions

-

Loss of a Propyl Radical: A common fragmentation pathway for ethers is the cleavage of the C-O bond of the alkyl group.[11] In this case, the loss of a propyl radical (•C3H7) from the molecular ion would result in a fragment ion at m/z 267/269/271. This is often a significant fragmentation pathway.

-

Loss of Propene: A McLafferty-type rearrangement can lead to the loss of a neutral propene molecule (C3H6) from the molecular ion, resulting in a radical cation at m/z 268/270/272.[12]

-

Loss of a Bromine Atom: Halogens can be readily lost as radicals during mass spectrometry.[5] The loss of a bromine radical (•Br) from the molecular ion would lead to a fragment ion at m/z 231/233.

-

Sequential Loss of Bromine and other Fragments: Following the initial loss of a bromine atom, the resulting fragment ion can undergo further fragmentation, such as the loss of the isopropoxy group or a propyl radical.

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound. The m/z values are given for the major isotopic peaks.

| m/z (Isotopic Cluster) | Proposed Formula | Proposed Structure/Loss | Relative Abundance |

| 310, 312, 314 | [C9H8Br2FO]+• | Molecular Ion (M+) | Moderate |

| 268, 270, 272 | [C6H3Br2FO]+• | [M - C3H6]+• | Moderate |

| 267, 269, 271 | [C6H2Br2FO]+ | [M - •C3H7]+ | High |

| 231, 233 | [C9H8BrFO]+• | [M - •Br]+• | Moderate to High |

| 189, 191 | [C6H3BrFO]+• | [M - C3H6 - •Br]+• | Moderate |

| 175, 177 | [C6H2BrF]+• | [M - •C3H7 - CO - •Br]+• | Moderate |

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic 1:2:1 isotopic pattern of the molecular ion immediately confirms the presence of two bromine atoms. The fragmentation pathways, dominated by the loss of the isopropoxy group as either a propyl radical or propene, and the subsequent or concurrent loss of a bromine atom, allow for a detailed structural elucidation. The provided GC-MS protocol offers a robust starting point for the routine analysis of this compound, ensuring its unambiguous identification in complex matrices. This in-depth understanding of its mass spectrometric behavior is crucial for researchers and scientists working with this and structurally related molecules in drug development and other fields.

References

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link][3]

-

Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. Retrieved from [Link][7]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link][4]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 133-145. Retrieved from [Link][8]

-

Save My Exams. (2023). The M+1 & M+2 Peaks. Retrieved from [Link][6]

-

Gómara, B., Ábalos, M., & Abad, E. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][10]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][11]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [12]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. thiele.ruc.dk [thiele.ruc.dk]

physical properties of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with predictive analysis based on established chemical principles. It covers physicochemical identifiers, predicted spectral characteristics, safe handling protocols, and a practical application in a common synthetic workflow. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a reliable resource for leveraging this versatile chemical building block in a laboratory setting.

Introduction: A Strategically Designed Synthetic Intermediate

This compound is a polysubstituted aromatic compound engineered for versatility in organic synthesis. Its structure is strategically functionalized:

-

Two Bromine Atoms: Serve as reliable leaving groups, making the molecule an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The relative reactivity of aryl bromides is high, generally following the trend of I > OTf > Br >> Cl.[1]

-

Isopropoxy Group: This ether linkage is a bulky, electron-donating group that influences the steric and electronic environment of the benzene ring, impacting regioselectivity in subsequent reactions.

-

Fluorine Atom: As an electron-withdrawing group, the fluorine atom modulates the reactivity of the aromatic ring and can be a desirable feature in final pharmaceutical compounds for its ability to block metabolic pathways or enhance binding affinity.

This unique combination of functionalities makes the compound a valuable building block for constructing complex molecular architectures, particularly in the fields of pharmaceutical and materials science.[2] A thorough understanding of its physical properties is the critical first step for its successful incorporation into any synthetic route.

Core Physicochemical Properties

Precise physical data dictates handling, reaction setup, and purification strategies. While comprehensive experimental data for this specific molecule is not widely published, we can consolidate known identifiers and provide expert predictions based on its structure and data from analogous compounds.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1224604-19-6 | [3] |

| Molecular Formula | C₉H₉Br₂FO | [3] |

| Molecular Weight | 311.97 g/mol | [3] |

| Appearance | Likely a white to off-white or pale brown solid/powder. | [2] |

| Purity | Typically supplied at ≥98% | N/A |

Table 2: Physical Properties and Predictions

| Property | Value (Predicted/Known) | Rationale & Field Insights |

| Melting Point | Not experimentally published. Predicted to be a low-to-medium melting point solid. | The related compound 1,3-Dibromo-5-fluoro-2-iodobenzene has a melting point of 132-136 °C.[2] The replacement of iodine with the less massive isopropoxy group likely lowers the melting point. |

| Boiling Point | Not experimentally published. Predicted to be high (>250 °C at atm. pressure). | Structurally similar, though less massive, 1,3-Dibromo-5-fluorobenzene boils at 204-206 °C.[4] The addition of the isopropoxy group will increase the molecular weight and boiling point significantly. Vacuum distillation would be required to prevent decomposition. |

| Density | Not experimentally published. Predicted to be >1.5 g/mL. | The presence of two heavy bromine atoms ensures the density will be substantially higher than water. For reference, 1,3-Dibromo-5-fluorobenzene has a density of 2.018 g/mL at 25 °C.[4] |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate, Toluene). | The molecule is predominantly nonpolar due to the large benzene ring and halogen atoms. The ether linkage provides minimal polarity. This profile is typical for aryl halides used in cross-coupling reactions. |

| Storage | Store sealed in a dry environment at 2-8°C. | [3] |

Structural Confirmation: Predicted Spectral Data

For any researcher using this compound, verifying its identity and purity via spectroscopy is a mandatory step. The following are the expected spectral characteristics:

-

¹H NMR: The spectrum should feature two distinct regions.

-

Aromatic Region: Two signals, likely appearing as doublets or doublet of doublets, corresponding to the two protons on the benzene ring. Their chemical shifts will be influenced by the surrounding substituents, and they will exhibit coupling to the ¹⁹F nucleus.

-

Aliphatic Region: A septet (one proton, -OCH -(CH₃)₂) and a doublet (six protons, -OCH-(CH₃ )₂) are characteristic of the isopropoxy group.

-

-

¹³C NMR: Nine distinct signals are expected, one for each carbon atom. The carbons bonded to bromine will be significantly downfield. The three carbons of the isopropoxy group will be in the typical aliphatic region.

-

¹⁹F NMR: A single resonance is expected, likely a triplet or doublet of doublets, due to coupling with the adjacent aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum will display a highly characteristic isotopic pattern for a dibrominated compound. Due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br, a triplet of peaks will be observed for the molecular ion at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 intensity ratio.

Application in Synthesis: Suzuki-Miyaura Cross-Coupling Workflow

To illustrate the practical utility of this compound, we present a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1]

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A standard laboratory workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

-

Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is subjected to three cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).

-

Expertise & Causality: This step is critical. The active form of the palladium catalyst, Pd(0), is readily oxidized by atmospheric oxygen, which would terminate the catalytic cycle. An inert atmosphere protects the catalyst's integrity.[5]

-

-

Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 eq), and a base (e.g., powdered potassium carbonate, 3.0 eq).[6]

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.[6]

-

Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting aryl bromide spot is fully consumed.

-

Trustworthiness: This in-process control is a self-validating step. It prevents premature workup of an incomplete reaction or unnecessary heating, which could lead to side product formation.

-

-

Workup and Extraction: Cool the mixture to room temperature. Add deionized water and extract the product into an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the final product.

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.

-

Engineering Controls: All handling of the solid and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

-

First Aid:

-

Skin Contact: Causes skin irritation.[9] Wash off immediately with plenty of soap and water.[8]

-

Eye Contact: Causes serious eye irritation.[9] Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

-

Inhalation: May cause respiratory irritation.[7][9] Move the person to fresh air.[8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10] The recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is a potent synthetic tool whose physical properties make it well-suited for advanced organic synthesis. While some experimental data points are not publicly cataloged, its behavior can be reliably predicted based on established chemical principles and data from analogous structures. Its primary utility lies in its capacity as a substrate for cross-coupling reactions, providing a robust scaffold for the rapid generation of molecular complexity. The protocols and safety information provided herein offer a solid foundation for the effective and safe application of this compound in research and development.

References

-

PubChem. PubChem Compound Summary for CID 50998234, 1,3-Dibromo-5-isopropoxybenzene. Source: National Center for Biotechnology Information. URL: [Link]

-

PubChem. PubChem Compound Summary for CID 2773965, 1,3-Dibromo-5-fluoro-2-methoxybenzene. Source: National Center for Biotechnology Information. URL: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs, The Scripps Research Institute. URL: [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. Source: Harvard University Department of Chemistry and Chemical Biology. URL: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: Angewandte Chemie (International ed. in English), 47(26), 4855–4858. URL: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Source: Organic-Chemistry.org. URL: [Link]

-

PubChem. PubChem Compound Summary for CID 2736298, 5-Bromo-2-fluoro-1,3-dimethylbenzene. Source: National Center for Biotechnology Information. URL: [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. 1224604-19-6|this compound|BLD Pharm [bldpharm.com]

- 4. 1,3-Dibromo-5-fluorobenzene | 1435-51-4 [m.chemicalbook.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene (CAS No. 1224604-19-6), a versatile building block in modern organic synthesis.[1] The unique arrangement of its substituents—two bromine atoms, a fluorine atom, and an isopropoxy group—offers a rich landscape for selective functionalization, making it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This document explores the electronic and steric influences of these substituents on the molecule's reactivity, with a focus on key transformations including directed ortho-metalation, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. By synthesizing established principles of physical organic chemistry with data from analogous systems, this guide aims to provide researchers, scientists, and drug development professionals with a predictive framework for employing this compound in their synthetic endeavors.

Introduction: Structural Features and Electronic Profile

This compound presents a fascinating case study in substituent effects on an aromatic core. The interplay between the electron-donating isopropoxy group and the electron-withdrawing halogen atoms creates a nuanced electronic environment that dictates the regioselectivity of its reactions.

The isopropoxy group, being an alkoxy substituent, is a strong ortho-, para-director in electrophilic aromatic substitution due to its ability to donate electron density to the ring via resonance.[2][3][4][5] Conversely, the bromine and fluorine atoms are deactivating yet ortho-, para-directing. The cumulative effect of these substituents makes the aromatic ring electron-poor, yet poised for selective transformations at specific positions.

Key Reactive Pathways

The reactivity of this compound is dominated by the chemistry of its carbon-bromine bonds and the potential for directed metalation. The two bromine atoms are diastereotopic, and their reactivity is expected to differ due to the influence of the adjacent isopropoxy group.

Directed Ortho-Metalation (DoM)

The isopropoxy group is a known directed metalation group (DMG), capable of coordinating with organolithium reagents to direct deprotonation to an adjacent ortho position.[2][3][4][5] In the case of this compound, the position ortho to the isopropoxy group is already substituted with a bromine atom. This opens the possibility of a halogen-metal exchange, which is often faster than deprotonation of a C-H bond. However, if a strong, non-nucleophilic base is used, deprotonation at the C6 position could potentially occur, though this is likely to be a minor pathway.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful tool for the formation of organometallic intermediates from aryl halides.[6] For this compound, this reaction offers a route to selectively generate an aryllithium or Grignard reagent.

Regioselectivity: The bromine atom at the C1 position is flanked by the isopropoxy group, while the bromine at the C3 position is meta to it. The coordination of the organolithium reagent to the oxygen of the isopropoxy group is expected to direct the metal-halogen exchange to the proximate C1 bromine. This kinetic preference allows for the selective monolithiation of the molecule.

Experimental Protocol: Selective Monolithiation and Trapping

-

To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the desired electrophile (e.g., N,N-dimethylformamide, 1.2 equiv) and continue stirring at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry, and purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The differential reactivity of the C1 and C3 bromine atoms can be exploited for sequential or selective couplings.[7]

Reactivity Profile:

| Position | Substituent | Electronic Effect | Steric Hindrance | Predicted Reactivity in Cross-Coupling |

| C1 | Bromine | Inductive: -I, Resonance: +M | High (ortho to isopropoxy) | Less reactive |

| C3 | Bromine | Inductive: -I, Resonance: +M | Low | More reactive |

| C5 | Fluorine | Inductive: -I, Resonance: +M | Low | Not a leaving group in Pd coupling |

| C2 | Isopropoxy | Inductive: -I, Resonance: +M | High | Directing group |

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve either mono- or diarylation.

Experimental Protocol: Monoselective Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 equiv), an arylboronic acid (1.1 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Heat the reaction mixture under an inert atmosphere at a controlled temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. Similar to the Suzuki-Miyaura coupling, regioselective mono-alkynylation at the more reactive C3 position is anticipated under controlled conditions.

Synthetic Applications and Future Directions

The ability to selectively functionalize this compound at either the C1 or C3 position makes it a highly valuable precursor for the synthesis of complex, polysubstituted aromatic compounds. These compounds are of significant interest in drug discovery and materials science, where precise control over molecular architecture is paramount. For instance, the sequential introduction of different functionalities can lead to novel scaffolds for screening as bioactive molecules or for the development of new organic electronic materials.

Future research in this area could focus on the development of orthogonal protection-deprotection strategies to further enhance the synthetic utility of this building block. Additionally, exploring its reactivity in other transition-metal-catalyzed reactions, such as C-H activation, could unlock new avenues for molecular diversification.

Conclusion

This compound is a richly functionalized aromatic compound with significant potential in organic synthesis. A thorough understanding of the interplay of its substituents allows for the rational design of synthetic routes to complex molecules. This guide has provided a predictive framework for its reactivity, highlighting key transformations and offering plausible experimental conditions based on established chemical principles and data from analogous systems. As a versatile building block, this compound is poised to enable the discovery and development of new chemical entities with valuable applications.

References

-

ChemBuyersGuide.com, Inc. Atomax Chemicals Co., Ltd. (Page 298). [Link]

-

PubChem. 1,3-Dibromo-5-fluoro-2-methoxybenzene. [Link]

-

PubChem. 1,3-Dibromo-5-fluorobenzene. [Link]

-

NIH. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. [Link]

-

Grokipedia. Directed ortho metalation. [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

-

Andrew G. Myers Research Group. ortho metalation. [Link]

-

Wikipedia. Metal–halogen exchange. [Link]

-

MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

PubMed. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

-

ResearchGate. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

RSC Publishing. Metal-catalysed halogen exchange reactions of aryl halides. [Link]

-

MDPI. Advances in Cross-Coupling Reactions. [Link]

-

ResearchGate. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

-

WIPO Patentscope. process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. [Link]

- Google Patents. Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

PubChem. 1,3-Dibromo-5-isopropoxybenzene. [Link]

-

IndiaMART. 1,3-Dibromo-5-Fluoro-2-Iodobenzene at best price in Ahmedabad. [Link]

-

PubMed. Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at each vacant position. [Link]

Sources

- 1. 1224604-19-6|this compound|BLD Pharm [bldpharm.com]

- 2. grokipedia.com [grokipedia.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. baranlab.org [baranlab.org]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

literature review for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyhalogenated aromatic compound with potential applications as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms, a fluorine atom, and an isopropoxy group on a benzene ring, offers multiple sites for functionalization, making it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Direct literature on the synthesis and properties of this specific molecule is limited. Therefore, this guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally analogous compounds. We will explore a plausible synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential reactivity and applications.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from the commercially available starting material, 1,3-dibromo-5-fluorobenzene. A key challenge is the regioselective introduction of the isopropoxy group at the C2 position, ortho to the fluorine atom. A robust strategy involves a Directed ortho-Metalation (DoM) followed by a Williamson ether synthesis.

Causality of the Synthetic Strategy

The fluorine atom in 1,3-dibromo-5-fluorobenzene is a moderately activating group for Directed ortho-Metalation.[1] This allows for the selective deprotonation of the C2 position by a strong organolithium base, such as n-butyllithium or s-butyllithium, due to the coordination of the lithium atom to the fluorine.[2][3] The resulting aryllithium intermediate can then be trapped with an electrophilic oxygen source to generate the corresponding phenol. Subsequent etherification of the phenol with an isopropyl electrophile provides the target molecule. This two-step approach offers high regioselectivity, which is crucial when working with polysubstituted aromatic rings.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound via Directed ortho-Metalation and Williamson ether synthesis.

Experimental Protocol

Step 1: Synthesis of 1,3-Dibromo-5-fluoro-2-phenol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-dibromo-5-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add s-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the aryllithium intermediate.

-

Electrophilic Quench: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-